molecular formula C27H32O7 B1250979 methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate

methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate

Cat. No. B1250979
M. Wt: 468.5 g/mol
InChI Key: IVORRUXZODBSHC-LSYMHUITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate is a natural product found in Azadirachta excelsa with data available.

Scientific Research Applications

Synthesis and Chemical Transformations

  • This compound has been involved in studies related to oxetane formation through 1,3-migration of benzyloxy groups in specific cation intermediates, indicating its role in complex organic synthesis processes (Mosimann & Vogel, 2000).
  • It's been used in the non-iterative asymmetric synthesis of C15 polyketide spiroketals, showcasing its utility in the creation of stereochemically complex structures (Meilert, Pettit, & Vogel, 2004).

Molecular Structure and Analysis

  • Research on this compound includes its isolation and structural analysis from natural sources, like X. moluccensis seeds, providing insights into its molecular conformation and absolute configuration (Jittaniyom, Sommit, Muangsin, & Pudhom, 2012).

Synthetic Applications

  • It has been a subject in the stereoselective synthesis of complex molecules, such as 8-oxabicyclo[3.2.1]octane-pentols, demonstrating its versatility in synthetic organic chemistry (Gerber & Vogel, 2001).
  • The compound features in the synthesis of seco-Dukunolide F, a tetranortriterpenoid, isolated from Lansium domesticum, indicating its role in the synthesis of biologically active natural products (Fun et al., 2006).

Chemical Reactions and Properties

  • Its application extends to studies on the synthesis of cyclopentane derivatives, adding to the knowledge of functionalized cyclopentane chemistry (Gimazetdinov et al., 2016).
  • Research has also focused on the treatment of penicillin-derived compounds with ethyl diazoacetate, utilizing this compound in the synthesis of complex tricyclic products (Mara, Singh, Thomas, & Williams, 1982).

Advanced Chemical Synthesis

  • The compound plays a role in the catalytic hydrogenation of dihydro-oxazines, revealing insights into enamine and furanamine chemistry (Sukhorukov et al., 2008).
  • It has been part of studies on the synthesis of furanoid, α,β-unsaturated oxocyclopentenyl and oxocyclohexenyl esters, contributing to the field of lipid chemistry (Jie & Lam, 1977).

properties

Product Name

methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate

Molecular Formula

C27H32O7

Molecular Weight

468.5 g/mol

IUPAC Name

methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate

InChI

InChI=1S/C27H32O7/c1-13-15(14-7-9-32-12-14)10-16-20(13)27(4)17(11-19(29)31-5)26(3)18(28)6-8-25(2)22(26)21(23(27)33-16)34-24(25)30/h7,9,12,15-17,21-23H,6,8,10-11H2,1-5H3/t15-,16-,17-,21-,22+,23-,25-,26+,27-/m1/s1

InChI Key

IVORRUXZODBSHC-LSYMHUITSA-N

Isomeric SMILES

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@H]6[C@H]4OC(=O)[C@@]6(CCC5=O)C)C)CC(=O)OC)C

Canonical SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OC(=O)C6(CCC5=O)C)C)CC(=O)OC)C

synonyms

2,3-dihydronimbolide
nimbolide, 2,3-dihydro-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate
Reactant of Route 2
methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate
Reactant of Route 3
methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate
Reactant of Route 4
methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate
Reactant of Route 5
Reactant of Route 5
methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate
Reactant of Route 6
methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate

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